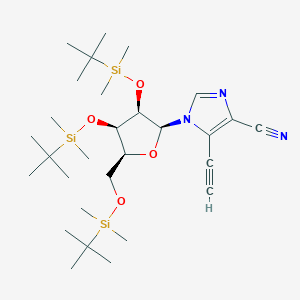

3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

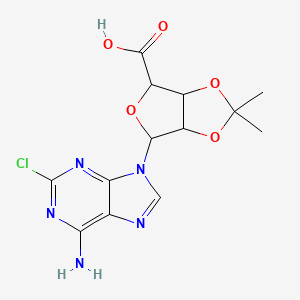

Introduction 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose is a specialized chemical compound derived from glucose. It is a significant molecule in carbohydrate chemistry and has various implications in synthetic organic chemistry.

Synthesis Analysis The synthesis of related compounds involves complex organic reactions. For instance, 1,6-Anhydro-β-D-glucopyranose can be synthesized from 6-O-p-toluenesulfonyl-1,2,3,4-tetra-O-acetyl-β-D-glucopyranose through treatment with sodium methoxide (Akagi, Tejima & Haga, 1962). Another example involves the use of 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosyl esters in the synthesis of various derivatives (Tomić & Keglević, 1983).

Molecular Structure Analysis X-ray analysis plays a crucial role in determining the molecular structure of such compounds. A study on a similar disaccharide, which is structurally related to our compound of interest, revealed insights into the conformations of its sugar-ring systems and the glycosidic linkage angles (Strumpel, Schmidt, Luger & Paulsen, 1984).

Chemical Reactions and Properties The chemical reactions of these compounds involve various functionalizations. For example, photobromination of 2,3,4-tri-O-acetyl-1,6-anhydro-β-D-glucopyranose leads to bromination at specific positions and formation of derivatives (Ferrier & Furneaux, 1980).

Physical Properties Analysis The physical properties, such as crystal structure and phase transitions, are critical for understanding these compounds. A study on 1,2,3,4,6-penta-O-trimethylacetyl-beta-D-glucopyranose highlights the importance of crystallography in elucidating the structures and physical properties of carbohydrate derivatives (Haines & Hughes, 2007).

科学的研究の応用

Synthesis of Anhydrosugars

One of the foundational applications involves the synthesis of 1,6-anhydro-β-D-glucopyranose derivatives. Akagi, Tejima, and Haga (1962) demonstrated a method for synthesizing 1,6-anhydro-β-D-glucopyranose from 6-O-p-toluenesulfonyl-1,2,3,4-tetra-O-acetyl-β-D-glucopyranose using sodium methoxide, showcasing the compound's utility in producing anhydrosugars which are valuable in various biochemical applications (Akagi, Tejima, & Haga, 1962).

Glycosidation and Disaccharide Formation

Kroutil, Černý, Trnka, and Buděšínský (2001) utilized 1,6-anhydro-2-O-p-toluenesulfonyl derivatives for the synthesis of S-linked glucosaminyl-4-thiohex-2-enopyranosides, highlighting its role in the formation of complex glycosidic bonds and disaccharides with potential implications in medicinal chemistry and drug design (Kroutil, Černý, Trnka, & Buděšínský, 2001).

Deamidation and Acyl Rearrangement

Jha and Davis (1995) explored the deamidation and acyl rearrangement of amino sugar derivatives, using compounds related to 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose. Their work contributes to the understanding of amino sugar chemistry, which is crucial for developing novel glycoconjugates (Jha & Davis, 1995).

Synthesis of Chitobiose Derivatives

Oguri and Tejima (1980) reported on the synthesis of chitobiose derivatives, a process that involves the condensation of dianhydro sugars with oxazoline derivatives. This research is significant for the synthesis of complex carbohydrates and oligosaccharides, which have various biological and pharmaceutical applications (Oguri & Tejima, 1980).

作用機序

Target of Action

The primary target of 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose is the Herpes Simplex Virus-1 (HSV-1) . HSV-1 is a virus that causes infections of the mouth, skin, eyes, and central nervous system. It is one of the most common viruses affecting humans.

Mode of Action

This compound interacts with HSV-1 by inhibiting viral replication . The unique acetyl and tosyl groups of this compound play a crucial role in this inhibition .

Biochemical Pathways

It is known that the compound interferes with the replication process of hsv-1 . This interference could potentially affect various biochemical pathways involved in viral replication and protein synthesis.

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in ethyl acetate and methanol . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of the action of this compound is the inhibition of HSV-1 replication . This inhibition could potentially lead to a decrease in the severity and duration of HSV-1 infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored at -20° C . Additionally, the compound’s solubility in Ethyl Acetate and Methanol suggests that its action could be influenced by the presence of these solvents in the environment.

将来の方向性

特性

IUPAC Name |

[3-acetyloxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9S/c1-9-4-6-12(7-5-9)27(20,21)26-16-15(24-11(3)19)14(23-10(2)18)13-8-22-17(16)25-13/h4-7,13-17H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMOPIWZWABELF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

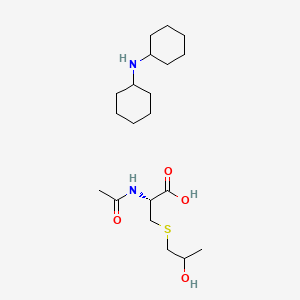

![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)

![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)